4-Methyl-3-hepten-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

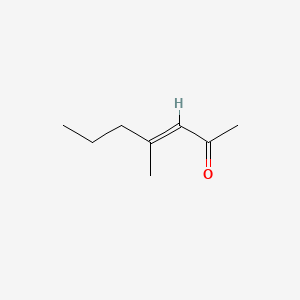

2D Structure

3D Structure

Properties

CAS No. |

22319-25-1 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(E)-4-methylhept-3-en-2-one |

InChI |

InChI=1S/C8H14O/c1-4-5-7(2)6-8(3)9/h6H,4-5H2,1-3H3/b7-6+ |

InChI Key |

URFGREAPSNSHAH-VOTSOKGWSA-N |

Isomeric SMILES |

CCC/C(=C/C(=O)C)/C |

Canonical SMILES |

CCCC(=CC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-3-hepten-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-hepten-2-one is an α,β-unsaturated ketone that holds interest for researchers in various fields, from flavor and fragrance chemistry to synthetic organic chemistry and drug discovery. Its conjugated enone system imparts unique reactivity, making it a versatile building block and a compound with potential biological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, synthesis, and potential relevance in a research and development context.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | --INVALID-LINK--[1] |

| Molecular Weight | 126.20 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (E)-4-methylhept-3-en-2-one | --INVALID-LINK--[1] |

| CAS Number | 22319-25-1 | --INVALID-LINK--[1] |

| Boiling Point | ~165-167 °C (estimated for the related 6-methyl-4-hepten-2-one) | --INVALID-LINK--[2] |

| Kovats Retention Index (Standard Polar) | 1015, 1210 | --INVALID-LINK--[1] |

| Calculated XLogP3 | 2.4 | --INVALID-LINK--[3] |

| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK--[3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C NMR Spectral Data [1]

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O (Ketone) |

| ~158 | C4 (Alkene) |

| ~125 | C3 (Alkene) |

| ~30 | C5 |

| ~25 | C2 (Methyl ketone) |

| ~20 | C4-Methyl |

| ~14 | C6 |

| ~13 | C7 |

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.0 | s | 1H | H3 |

| ~2.2 | q | 2H | H5 |

| ~2.1 | s | 3H | H1 |

| ~1.9 | s | 3H | C4-Methyl |

| ~1.1 | sextet | 2H | H6 |

| ~0.9 | t | 3H | H7 |

Infrared (IR) Spectroscopy[1]

Infrared spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (alkane) |

| ~1670 | C=O stretch (conjugated ketone) |

| ~1640 | C=C stretch (alkene) |

Mass Spectrometry[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Proposed Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 83 | [M - C₃H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Synthesis

Experimental Protocol: Aldol (B89426) Condensation

A common method for the synthesis of α,β-unsaturated ketones is the aldol condensation. The following is a representative protocol adapted from the synthesis of a related isomer, 6-methyl-4-hepten-2-one, which can be modified for the synthesis of this compound by using butanal and 2-butanone (B6335102) as starting materials.[2]

Materials:

-

Butanal

-

2-Butanone

-

Sodium hydroxide (B78521) (aqueous solution)

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine 2-butanone and an aqueous sodium hydroxide solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add butanal dropwise from the dropping funnel to the stirred, cooled mixture over a period of 1-2 hours.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

-

Neutralize the reaction mixture with dilute hydrochloric acid until it is slightly acidic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure.

Chemical Reactivity and Potential Biological Significance

The chemical reactivity of this compound is dominated by its α,β-unsaturated ketone moiety. This functional group has two electrophilic sites: the carbonyl carbon and the β-carbon.

Reactivity of the α,β-Unsaturated Ketone System

The conjugated system in α,β-unsaturated ketones allows for 1,4-conjugate addition (Michael addition) in addition to the typical 1,2-addition to the carbonyl group. This reactivity is of significant interest in organic synthesis and drug design.

-

Michael Addition: Nucleophiles can attack the electrophilic β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is fundamental in the synthesis of more complex molecules. The reactivity of the α,β-unsaturated carbonyl group allows it to act as a Michael acceptor, reacting with biological nucleophiles such as the thiol groups in cysteine residues of proteins.[4][5] This covalent interaction can lead to the modulation of protein function and is a mechanism of action for some drugs.[4][5]

Caption: Michael Addition of a nucleophile to this compound.

Biological Activity and Relevance in Drug Development

The α,β-unsaturated carbonyl moiety is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[6]

-

Anticancer and Cytotoxic Effects: Many compounds containing the α,β-unsaturated ketone scaffold have demonstrated potent anticancer and cytotoxic activities.[7][8] Their mechanism of action is often attributed to their ability to act as Michael acceptors, covalently modifying key proteins involved in cellular processes like proliferation and apoptosis.[4] Some studies suggest that these compounds can induce apoptosis through the mitochondrial pathway.[4]

-

Immunosuppressive and Anti-inflammatory Effects: The reactivity of α,β-unsaturated carbonyls with cellular nucleophiles also underlies their potential immunosuppressive and anti-inflammatory properties.[5] By modifying proteins in immune cells, these compounds can modulate inflammatory signaling pathways.

Caption: Potential biological activities of this compound.

Safety and Handling

-

Hazards: Assumed to be a flammable liquid and vapor. May be harmful if swallowed or in contact with skin, and toxic if inhaled. Expected to cause skin and eye irritation.[9]

-

Precautions: Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses). Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Conclusion

This compound is a valuable compound for both synthetic and medicinal chemistry research. Its well-defined chemical and physical properties, combined with the versatile reactivity of its α,β-unsaturated ketone functionality, make it an attractive starting material for the synthesis of more complex molecules. Furthermore, the established biological activities of the α,β-unsaturated ketone pharmacophore suggest that this compound and its derivatives warrant further investigation in the context of drug discovery and development. This technical guide serves as a foundational resource for researchers and scientists working with this compound.

References

- 1. This compound | C8H14O | CID 5363707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. dasher.wustl.edu [dasher.wustl.edu]

- 4. researchgate.net [researchgate.net]

- 5. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemicalbull.com [chemicalbull.com]

- 11. axxence.de [axxence.de]

An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-hepten-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Methyl-3-hepten-2-one, an aliphatic ketone. The document details its physicochemical characteristics and presents standardized experimental protocols for their determination, catering to the needs of research and development professionals.

Physicochemical Data

This compound is an organic compound with the molecular formula C8H14O.[1][2][3] It exists as a structural isomer, and its properties can be compared to similar ketones. The quantitative physical properties are summarized in the table below. It is important to note that while some data is derived from experimental measurements on isomers, other values are computationally predicted due to a scarcity of specific experimental data for this exact compound.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C8H14O | --- | [1][2][3] |

| Molecular Weight | 126.20 g/mol | Computed | [1][2][3] |

| IUPAC Name | (E)-4-methylhept-3-en-2-one | --- | [1] |

| CAS Number | 22319-25-1 | --- | [1][4] |

| Boiling Point | 171 °C (for isomer 6-Methyl-5-hepten-2-one) | Experimental | |

| Melting Point | -67 °C (for isomer 6-Methyl-5-hepten-2-one) | Experimental | |

| Density | 0.855 g/mL (for isomer 6-Methyl-5-hepten-2-one) | Experimental | |

| Refractive Index | 1.442 (for isomer 6-Methyl-5-hepten-2-one) | Experimental | |

| Water Solubility | 3.02 g/L (for isomer 6-Methyl-5-hepten-2-one) | Experimental | |

| Appearance | Colorless liquid (inferred) | --- | |

| Odor | Fruity (reported for similar ketones) | --- | [5] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the key physical properties of a liquid organic compound such as this compound.

The boiling point is a fundamental physical property that can indicate purity.[6] The capillary method is a common and reliable technique for its determination.[6]

Methodology:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small-diameter test tube.

-

Capillary Insertion: A glass capillary tube, sealed at one end, is inverted and placed into the liquid within the test tube.

-

Heating: The test tube assembly is gently heated in a heating block or oil bath. As the temperature rises, the vapor pressure of the liquid increases, and trapped air will be forced out of the capillary tube, visible as a stream of bubbles.[6]

-

Observation: The heat is carefully controlled. The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Confirmation: The apparatus is then allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube upon cooling corresponds to the boiling point, where the vapor pressure of the sample equals the atmospheric pressure.[6]

-

Recording: The temperature is recorded from a calibrated thermometer placed in the heating bath. For high accuracy, this value should be corrected for atmospheric pressure.

Density is the mass per unit volume of a substance and is a characteristic property.[7] It can be accurately measured using a volumetric flask and an analytical balance.[7][8]

Methodology:

-

Initial Weighing: A clean, dry volumetric flask of a known volume (e.g., 10.00 mL) is weighed accurately on an analytical balance. This mass is recorded as W1.[7]

-

Sample Filling: The flask is carefully filled with the liquid sample up to the calibration mark. Care is taken to avoid air bubbles and to ensure the meniscus is read correctly.

-

Final Weighing: The filled volumetric flask is weighed again, and this mass is recorded as W2.

-

Calculation: The mass of the liquid (m) is calculated by subtracting the initial mass from the final mass (m = W2 - W1).

-

Density Calculation: The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the flask: ρ = m / V .[7]

-

Temperature Control: The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.[7]

The refractive index measures how light propagates through a substance and is a valuable tool for identifying liquid compounds and assessing their purity.[9] It is typically measured using an Abbe refractometer.[10]

Methodology:

-

Instrument Calibration: The refractometer prisms are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and a soft lens tissue. The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.[10]

-

Sample Application: A few drops of the liquid sample are placed onto the surface of the lower prism using a pipette.[11]

-

Prism Closure: The prism assembly is closed gently to spread the liquid into a thin film.

-

Measurement: The operator looks through the eyepiece and adjusts the controls to bring the light-dark borderline into sharp focus and align it with the crosshairs in the field of view.[11]

-

Reading the Value: The refractive index is read directly from the instrument's illuminated scale, typically to four decimal places.[11]

-

Temperature Correction: The temperature of the measurement is recorded from the thermometer attached to the instrument. Since refractive indices are standardized at 20°C (n D²⁰), a correction factor (typically 0.00045 per °C) is applied if the measurement is taken at a different temperature.[11]

Solubility tests provide qualitative information about the polarity and functional groups present in a molecule.[12][13]

Methodology:

-

Sample and Solvent Preparation: A small, measured amount of the sample (e.g., 0.1 mL) is placed into a test tube.

-

Solvent Addition: Approximately 2 mL of a chosen solvent is added to the test tube.

-

Observation: The mixture is agitated vigorously for 10-20 seconds. The sample is classified as "soluble" if it forms a single homogeneous phase (miscible) or "insoluble" if two distinct layers remain (immiscible).[14]

-

Systematic Testing: This procedure is repeated with a series of solvents to build a solubility profile:

-

Water: To assess polarity. Given its structure, this compound is expected to be sparingly soluble in water.

-

5% HCl (aq): To test for basic functional groups (e.g., amines).

-

5% NaOH (aq): To test for acidic functional groups (e.g., phenols, carboxylic acids).

-

Organic Solvents (e.g., Diethyl Ether, Hexane): To assess solubility in non-polar to moderately polar organic media. Ketones are typically soluble in common organic solvents.[12]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of this compound.

Caption: Workflow for determining physical properties.

References

- 1. This compound | C8H14O | CID 5363707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylhept-3-en-2-one | C8H14O | CID 31139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-methylhept-3-en-2-one [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [wap.guidechem.com]

- 6. jove.com [jove.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. chm.uri.edu [chm.uri.edu]

- 9. athabascau.ca [athabascau.ca]

- 10. davjalandhar.com [davjalandhar.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.ws [chem.ws]

4-Methyl-3-hepten-2-one IUPAC name and synonyms

An In-depth Technical Guide to 4-Methyl-3-hepten-2-one

Introduction

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its nomenclature, physicochemical properties, relevant synthetic methodologies, and available spectral data. While information on the specific biological activity of this compound is limited, this guide aims to provide a thorough foundation of its chemical characteristics.

Nomenclature and Identification

The compound is an unsaturated ketone. The standard IUPAC name is 4-methylhept-3-en-2-one.[1] Due to the presence of a carbon-carbon double bond, it can exist as E/Z stereoisomers.

Table 1: IUPAC Names and Structural Identifiers

| Identifier Type | Value | Reference |

| IUPAC Name | 4-methylhept-3-en-2-one | [1] |

| (E)-isomer IUPAC Name | (E)-4-methylhept-3-en-2-one | [2] |

| (Z)-isomer IUPAC Name | (Z)-4-methylhept-3-en-2-one | [3] |

| CAS Number | 22319-25-1 | [2] |

| Molecular Formula | C₈H₁₄O | [1][4] |

| InChI | InChI=1S/C8H14O/c1-4-5-7(2)6-8(3)9/h6H,4-5H2,1-3H3 | [1] |

| InChIKey | URFGREAPSNSHAH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCC(=CC(=O)C)C | [1] |

Table 2: Synonyms and Other Identifiers

| Synonym/Identifier | Source |

| 3-Hepten-2-one, 4-methyl- | [2][4] |

| DTXSID70865042 | [1] |

| SCHEMBL9317701 | [1] |

| AKOS026731078 | [1] |

| J100.569C | [2] |

Physicochemical and Spectral Data

A summary of the computed and experimental physicochemical properties of this compound is provided below. It is important to note that many physical properties like boiling and melting points are calculated estimates and experimental data is sparse.

Table 3: Physicochemical Properties

| Property | Value | Unit | Source/Type |

| Molecular Weight | 126.20 | g/mol | [1] PubChem |

| Exact Mass | 126.104465066 | Da | [1] PubChem |

| XLogP3-AA | 2.4 | [1] Computed | |

| Topological Polar Surface Area | 17.1 | Ų | [1] Computed |

| Hydrogen Bond Donor Count | 0 | [1] Computed | |

| Hydrogen Bond Acceptor Count | 1 | [1] Computed | |

| Rotatable Bond Count | 3 | [1] Computed | |

| Normal Boiling Point | 440.35 | K | [5] Joback Calculated |

| Normal Melting Point | 210.81 | K | [5] Joback Calculated |

| Kovats Retention Index | 1210 | [2][4][5] Standard Polar Column |

Table 4: Spectral Data Availability

| Data Type | Availability | Source |

| ¹³C NMR | Available | [2] SpectraBase |

| GC-MS | Available | [2] NIST, SpectraBase |

| IR (Vapor Phase) | Available | [2] SpectraBase |

Experimental Protocols

Synthesis of Isomer: 6-Methyl-5-hepten-2-one via Aldol Condensation

This protocol describes a base-catalyzed Aldol condensation between isobutyraldehyde (B47883) and acetone (B3395972) to form an isomeric unsaturated ketone. This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Materials:

-

Acetone (5-10 molar equivalents)

-

Isobutyraldehyde (1 molar equivalent)

-

Aqueous Sodium Hydroxide (B78521) (10-20% solution)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dilute Hydrochloric Acid (HCl)

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine a large excess of acetone and the aqueous sodium hydroxide solution. Cool the mixture in an ice bath to 0-5 °C.[6]

-

Controlled Addition: Slowly add isobutyraldehyde dropwise from the dropping funnel to the stirred, cooled acetone-base mixture over 1-2 hours. Maintaining a low temperature is critical to control the reaction rate.[6]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.[6]

-

Workup: Neutralize the reaction mixture with dilute HCl until slightly acidic. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with water and then with brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[6]

-

Purification: Purify the resulting crude product by fractional distillation under reduced pressure to isolate 6-methyl-5-hepten-2-one.[6]

Caption: Workflow for the synthesis of 6-Methyl-5-hepten-2-one.

Synthesis of Analogue: 4-Methyl-3-heptanone

This two-step process involves a Grignard reaction to create the alcohol precursor, followed by oxidation to yield the saturated ketone analogue, 4-methyl-3-heptanone. This compound is noted as an alarm pheromone for several ant species.[7]

Step 1: Grignard Synthesis of 4-Methyl-3-heptanol (B77350)

-

Prepare a Grignard reagent from 2-bromopentane (B28208) and magnesium shavings in dry ethyl ether.[7]

-

Slowly add a solution of propanal in dry ether to the Grignard reagent.[7]

-

After the reaction is complete, hydrolyze the mixture with saturated aqueous ammonium (B1175870) chloride.[7]

-

Separate the organic layer, wash, dry, and purify by distillation to yield 4-methyl-3-heptanol.[7]

Step 2: Oxidation to 4-Methyl-3-heptanone

-

Prepare an oxidizing solution of sodium dichromate and sulfuric acid in water.[7]

-

Slowly add the 4-methyl-3-heptanol from Step 1 to the oxidizing solution while stirring.[7]

-

After the reaction, isolate the organic layer, wash with 10% sodium hydroxide, dry, and purify by distillation to yield 4-methyl-3-heptanone.[7]

Biological Activity and Context

There is a notable lack of specific toxicological or pharmacological data for this compound in publicly accessible scientific literature. Its primary reported occurrence is as a natural product found in tomatoes (Solanum lycopersicum).[1]

While this specific molecule lacks extensive biological characterization, its saturated analogue, 4-methyl-3-heptanone, is known to function as an alarm pheromone for the Texas leaf-cutting ant and the harvester ant.[7] The broader class of unsaturated ketones and related monoterpenoids exhibits a wide range of biological activities, but direct extrapolation to this compound is not appropriate without specific experimental data. For professionals in drug development, this compound could represent a novel scaffold, but its biological effects would require foundational in vitro and in vivo screening.

Caption: Logical relationships of this compound.

Conclusion

This compound is a well-defined chemical entity with established nomenclature and computed physicochemical properties. While detailed experimental data on its physical constants and biological activity are scarce, synthetic routes to structurally similar compounds are well-documented and provide a framework for its potential laboratory synthesis. For researchers, this compound represents an area where further investigation into its biological properties, particularly given its natural occurrence, could yield novel findings. Drug development professionals may consider it a simple unsaturated ketone scaffold, but its potential would need to be established through comprehensive biological screening.

References

- 1. 4-Methylhept-3-en-2-one | C8H14O | CID 31139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H14O | CID 5363707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-4-methyl-hept-3-en-2-one | C8H14O | CID 12747430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-methylhept-3-en-2-one [webbook.nist.gov]

- 5. 4-methylhept-3-en-2-one - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. benchchem.com [benchchem.com]

- 7. dasher.wustl.edu [dasher.wustl.edu]

The Natural Occurrence of 4-Methyl-3-hepten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-hepten-2-one is an unsaturated ketone that has been identified as a volatile organic compound in the plant kingdom. While its presence is not as ubiquitously documented as other flavor and aroma compounds, its role as a potential contributor to the scent profile of certain plants and its biosynthetic origins are of significant interest to researchers in fields ranging from food science to chemical ecology. This technical guide provides a comprehensive overview of the natural occurrence of this compound, with a focus on its presence in Solanum lycopersicum (tomato), its biosynthetic pathway, and the methodologies employed for its detection and quantification.

Natural Occurrence and Quantitative Data

The primary documented natural source of this compound is the tomato (Solanum lycopersicum)[1]. It is recognized as one of the many volatile compounds that contribute to the characteristic aroma of this fruit. While specific quantitative data for this compound is not extensively available in the literature, data for structurally and biosynthetically related compounds, such as 6-methyl-5-hepten-2-one (B42903), have been reported. In ripe organic tomatoes, for instance, 6-methyl-5-hepten-2-one can constitute a significant portion of the total volatile compounds.

For the purpose of providing a comparative context, the following table summarizes the quantitative data available for key related apocarotenoid ketones found in tomatoes.

| Compound | Plant Source | Cultivar/Condition | Concentration/Relative Abundance | Reference |

| 6-Methyl-5-hepten-2-one | Solanum lycopersicum | Organic, red ripe | 17.2% of total volatiles | |

| Geranylacetone | Solanum lycopersicum | Red ripe | Positively correlated to ripe flavor | |

| β-Ionone | Solanum lycopersicum | Full ripe 'FL 47' | Increased with heating + chilling |

Biosynthesis of this compound

This compound is classified as an apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids[2][3][4]. In plants, the biosynthesis of these volatile ketones is primarily attributed to the enzymatic activity of Carotenoid Cleavage Dioxygenases (CCDs)[2][5]. These enzymes catalyze the cleavage of the polyene backbone of carotenoids at specific double bonds.

The proposed biosynthetic pathway for C8 ketones like this compound in tomatoes involves the degradation of lycopene (B16060) or β-carotene, which are abundant carotenoids in ripe fruit. The CCD1 family of enzymes is known for its ability to cleave carotenoids at various positions, leading to a diverse array of volatile apocarotenoids[4].

Experimental Protocols: Identification and Quantification

The analysis of volatile compounds such as this compound in plant matrices is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the solvent-free extraction and sensitive detection of volatile and semi-volatile organic compounds.

Below is a representative protocol synthesized from methodologies reported in the literature for the analysis of volatile compounds in tomatoes[6][7][8][9][10].

Objective: To identify and quantify this compound and other volatile compounds in tomato fruit.

Materials and Reagents:

-

Ripe tomato fruits

-

22 mL glass vials with PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Internal standard (e.g., ethyl nonanoate, 100 ppm in ethanol)

-

Calcium chloride dihydrate (CaCl₂)

-

EDTA-NaOH buffer (100 mM)

-

Liquid nitrogen

-

Mixer mill with zirconia beads

Procedure:

-

Sample Preparation:

-

Wash and dry the tomato fruits.

-

Flash-freeze the whole fruits in liquid nitrogen.

-

Lyophilize (freeze-dry) the frozen tomatoes.

-

Grind the freeze-dried tomato tissue into a fine powder using a mixer mill.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Weigh 0.5 g of the tomato powder into a 22 mL glass vial.

-

Add 1 g of CaCl₂ and 1 mL of EDTA-NaOH buffer to the vial.

-

Spike the sample with 10 µL of the internal standard solution.

-

Immediately seal the vial with a PTFE/silicone septum cap.

-

Vortex the mixture thoroughly.

-

Place the vial in a heating block or water bath at 50°C and allow it to equilibrate for 10 minutes.

-

Expose the conditioned SPME fiber to the headspace of the vial for 20 minutes at 50°C.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the GC injection port, heated to 270°C, for thermal desorption of the analytes for 5 minutes in splitless mode.

-

Gas Chromatography:

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent.

-

Oven Temperature Program:

-

Initial temperature of 40°C, hold for 3 minutes.

-

Ramp to 160°C at a rate of 2°C/min.

-

Ramp to 300°C at a rate of 50°C/min, hold for 3 minutes.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 300°C.

-

Mass Scan Range: m/z 40-650.

-

-

-

Data Analysis:

-

Identification: Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values.

-

Quantification: Quantify the target analytes by calculating the peak area ratio of the analyte to the internal standard.

-

References

- 1. 4-Methylhept-3-en-2-one | C8H14O | CID 31139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants [frontiersin.org]

- 3. Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Apocarotenoids Involved in Plant Development and Stress Response [frontiersin.org]

- 5. Carotenoids and Apocarotenoids in Planta: Their Role in Plant Development, Contribution to the Flavour and Aroma of Fruits and Flowers, and Their Nutraceutical Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Volatilomics-Based Discovery of Key Volatiles Affecting Flavor Quality in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methyl-3-hepten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-Methyl-3-hepten-2-one (IUPAC name: (E)-4-methylhept-3-en-2-one; CAS No: 22319-25-1).[1] Due to the limited availability of public experimental spectra, this document presents a combination of data reported in public databases and predicted values based on the molecular structure. The guide is intended to assist researchers in the identification and characterization of this compound.

Compound Information

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molecular Weight | 126.20 g/mol | [1] |

| Structure | (E)-4-methylhept-3-en-2-one | [1] |

|

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | 2.1 - 2.3 | s | - |

| H-3 | 6.0 - 6.2 | s | - |

| H-5 (CH₂) | 2.0 - 2.2 | q | ~7.5 |

| H-6 (CH₂) | 1.4 - 1.6 | sextet | ~7.5 |

| H-7 (CH₃) | 0.9 - 1.0 | t | ~7.5 |

| 4-CH₃ | 1.8 - 2.0 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | 25 - 30 |

| C-2 (C=O) | 195 - 205 |

| C-3 | 120 - 125 |

| C-4 | 155 - 165 |

| C-5 (CH₂) | 30 - 35 |

| C-6 (CH₂) | 20 - 25 |

| C-7 (CH₃) | 10 - 15 |

| 4-CH₃ | 15 - 20 |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available through GC-MS analysis.[1]

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 126 | [M]⁺ | Molecular Ion |

| 111 | High | [M-CH₃]⁺ |

| 97 | Moderate | [M-C₂H₅]⁺ |

| 83 | Moderate | [M-C₃H₇]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

| 43 | Base Peak | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy

Vapor phase IR spectroscopy data for this compound is available.[1]

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~2870 | Strong | C-H stretch (alkane) |

| ~1670 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1620 | Medium | C=C stretch |

| ~1450 | Medium | C-H bend (alkane) |

| ~1360 | Medium | C-H bend (alkane) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound would be prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) would be injected into a gas chromatograph equipped with a mass spectrometer detector. The GC would be fitted with a suitable capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the compound from any impurities. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of, for example, m/z 40-300.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of neat liquid this compound would be placed directly onto the crystal of an ATR-FTIR spectrometer. The spectrum would be recorded over a range of, for example, 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of an organic compound.

References

Elucidation of the Structure of (E)-4-methylhept-3-en-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (E)-4-methylhept-3-en-2-one. It details the key analytical techniques and experimental protocols used to confirm the molecule's chemical structure, including spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document also outlines a plausible synthetic route for its preparation via aldol (B89426) condensation. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

(E)-4-methylhept-3-en-2-one is an α,β-unsaturated ketone with the molecular formula C₈H₁₄O.[1][2] Its structure is characterized by a heptene (B3026448) backbone with a methyl substituent at the fourth carbon and a ketone functional group at the second carbon. The "(E)" designation indicates the stereochemistry of the double bond between the third and fourth carbons. Understanding the precise structure of this and similar organic molecules is paramount in various fields, including drug discovery, flavor and fragrance chemistry, and materials science, as the specific arrangement of atoms dictates the molecule's physical, chemical, and biological properties.

This guide serves as a detailed reference for the analytical methodologies employed in the structural confirmation of (E)-4-methylhept-3-en-2-one.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-4-methylhept-3-en-2-one is presented in Table 1.

Table 1: Physicochemical Properties of (E)-4-methylhept-3-en-2-one

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [2][3] |

| Molecular Weight | 126.20 g/mol | [2][3] |

| IUPAC Name | (E)-4-methylhept-3-en-2-one | [3] |

| CAS Number | 22319-25-1 | [3] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | 178-180 °C (predicted) | |

| Density | 0.855 g/cm³ (predicted) | |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Synthesis of (E)-4-methylhept-3-en-2-one

A common and effective method for the synthesis of α,β-unsaturated ketones such as (E)-4-methylhept-3-en-2-one is the aldol condensation. This reaction involves the base- or acid-catalyzed reaction between an enolate and a carbonyl compound, followed by dehydration. A plausible synthetic route for (E)-4-methylhept-3-en-2-one is the Claisen-Schmidt condensation of butanal and acetone (B3395972).

Caption: Synthetic pathway for (E)-4-methylhept-3-en-2-one.

Experimental Protocol: Aldol Condensation

Materials:

-

Butanal

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl, for neutralization)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol to create a catalytic solution.

-

Add acetone to the flask and stir the mixture.

-

Slowly add butanal to the reaction mixture. An exothermic reaction may be observed.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and neutralized with a dilute solution of hydrochloric acid.

-

The mixture is then transferred to a separatory funnel, and the organic layer is extracted with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford pure (E)-4-methylhept-3-en-2-one.

Structure Elucidation

The structure of the synthesized compound is elucidated using a combination of spectroscopic techniques.

Caption: Experimental workflow for structure elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. The expected chemical shifts (δ) and multiplicities for the protons in (E)-4-methylhept-3-en-2-one are summarized in Table 2.

Table 2: Predicted ¹H NMR Data for (E)-4-methylhept-3-en-2-one

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃-C=O) | ~2.1 | s | - |

| H-3 (=CH) | ~6.0 | s | - |

| H-5 (CH₂-C=) | ~2.2 | q | ~7.5 |

| H-6 (CH₂) | ~1.5 | sextet | ~7.5 |

| H-7 (CH₃) | ~0.9 | t | ~7.5 |

| 4-CH₃ | ~1.9 | s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The predicted chemical shifts for the carbons in (E)-4-methylhept-3-en-2-one are listed in Table 3.

Table 3: Predicted ¹³C NMR Data for (E)-4-methylhept-3-en-2-one

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (CH₃-C=O) | ~27 |

| C-2 (C=O) | ~198 |

| C-3 (=CH) | ~125 |

| C-4 (=C) | ~155 |

| C-5 (CH₂-C=) | ~30 |

| C-6 (CH₂) | ~23 |

| C-7 (CH₃) | ~14 |

| 4-CH₃ | ~18 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies for (E)-4-methylhept-3-en-2-one are presented in Table 4.

Table 4: Key IR Absorptions for (E)-4-methylhept-3-en-2-one

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~2960-2850 | C-H stretch | Alkyl |

| ~1670 | C=O stretch | α,β-unsaturated Ketone |

| ~1620 | C=C stretch | Alkene |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for (E)-4-methylhept-3-en-2-one would be observed at an m/z ratio corresponding to its molecular weight (126.20 g/mol ).[2][3] Common fragmentation patterns for ketones involve cleavage adjacent to the carbonyl group.

Table 5: Predicted Mass Spectrometry Fragmentation for (E)-4-methylhept-3-en-2-one

| m/z | Fragment Ion |

| 126 | [C₈H₁₄O]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 97 | [M - C₂H₅]⁺ |

| 83 | [M - C₃H₇]⁺ |

| 69 | [C₄H₅O]⁺ |

| 43 | [CH₃CO]⁺ |

Conclusion

The structure of (E)-4-methylhept-3-en-2-one can be unequivocally confirmed through a combination of synthesis via aldol condensation and comprehensive spectroscopic analysis. ¹H and ¹³C NMR spectroscopy provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pattern. The detailed experimental protocols and tabulated data presented in this guide offer a robust framework for the synthesis and structural elucidation of this and similar α,β-unsaturated ketones, which are of significant interest to researchers in chemistry and drug development.

References

The Biosynthesis of 4-Methyl-3-hepten-2-one: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 4-Methyl-3-hepten-2-one, a significant unsaturated ketone. While dedicated research on the biosynthesis of this specific molecule is nascent, this document synthesizes current knowledge from related polyketide and insect pheromone biosynthesis to present a putative pathway. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data presentation to facilitate further investigation into this and similar biosynthetic pathways.

Introduction

This compound is an α,β-unsaturated ketone with potential applications in various fields. Understanding its biosynthesis is crucial for harnessing its production through biotechnological approaches. The biosynthesis of structurally similar compounds, particularly insect pheromones, strongly suggests a polyketide origin for this compound. Polyketides are a diverse class of natural products synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). These enzymes iteratively condense short-chain acyl-CoA precursors to build the carbon backbone of the molecule.

This guide will focus on a hypothesized biosynthetic pathway for this compound, drawing parallels with the established biosynthesis of the saturated analogue, (S)-4-methyl-3-heptanone, which is derived from three propionate (B1217596) units via a polyketide/fatty acid-type metabolic route.[1][2][3]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a Type I Polyketide Synthase (PKS) pathway. This pathway likely utilizes one propionyl-CoA as a starter unit and two malonyl-CoA molecules as extender units, followed by methylation, dehydration, and ketoreduction steps.

Core Precursors:

-

Starter Unit: Propionyl-CoA

-

Extender Units: 2 x Malonyl-CoA

-

Methyl Donor: S-adenosyl methionine (SAM)

Key Enzymatic Steps:

-

Loading: The PKS loading domain (Acyltransferase - AT) primes the synthase with a propionyl-CoA starter unit.

-

Chain Elongation (2 cycles): The Ketosynthase (KS) domain catalyzes the decarboxylative condensation of two successive malonyl-CoA extender units to the growing polyketide chain.

-

Methylation: A Methyltransferase (MT) domain incorporates a methyl group from SAM at the C4 position.

-

Dehydration: A Dehydratase (DH) domain removes a water molecule to introduce the double bond between C3 and C4.

-

Ketoreduction (Partial): A Ketoreductase (KR) domain may be involved in the processing of the β-keto group, although in this case, the ketone at C2 remains.

-

Thioesterase (TE) mediated release: The final product is released from the PKS.

Below is a Graphviz diagram illustrating the proposed biosynthetic pathway.

References

The Elusive Pheromone: An In-depth Examination of 4-Methyl-3-hepten-2-one

A comprehensive review of scientific literature and chemical databases reveals no conclusive evidence to support the classification of 4-Methyl-3-hepten-2-one as a recognized pheromone. While the chemical structure of this unsaturated ketone is well-documented, its role in insect communication remains unestablished. Extensive searches have not yielded any peer-reviewed publications detailing its discovery, identification, or biological activity as a semiochemical.

This technical guide will, therefore, address the current state of knowledge regarding this compound and provide a detailed overview of a closely related and well-documented insect pheromone, 4-methyl-3-heptanone (B36217) . It is plausible that the initial query may have contained a slight inaccuracy in the chemical name, a common occurrence when dealing with complex organic compounds. This guide will equip researchers, scientists, and drug development professionals with a thorough understanding of the established pheromone and the methodologies used in its study, which would be directly applicable to the investigation of any novel semiochemical, including this compound, should it be identified as such in the future.

This compound: A Chemical Profile

While not identified as a pheromone, the chemical properties of this compound are known.

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | (E)-4-methylhept-3-en-2-one |

| CAS Number | 22319-25-1 |

The Established Pheromone: 4-Methyl-3-heptanone

In contrast to the lack of data for its unsaturated counterpart, 4-methyl-3-heptanone is a well-established and significant pheromone in the insect world, primarily functioning as an alarm pheromone in various ant species.

Discovery and Function

4-Methyl-3-heptanone is a key component of the alarm pheromone blend of numerous ant species, particularly within the subfamily Myrmicinae. When released, it triggers a range of defensive and aggressive behaviors in nestmates, including attraction to the source of the signal, increased locomotion, and aggression towards any foreign object or organism.

Table 1: Quantitative Data on the Behavioral Response to 4-Methyl-3-heptanone

| Species | Concentration | Behavioral Response |

| Pogonomyrmex barbatus | Not specified | Alarm, Attraction |

| Myrmica rubra | Not specified | Alarm, Aggression |

| Atta texana | 10⁻⁷ µg/cm³ | Attraction |

| Atta texana | 10⁻⁶ µg/cm³ | Alarm |

Experimental Protocols

The identification and characterization of 4-methyl-3-heptanone as a pheromone have relied on a combination of chemical analysis and behavioral bioassays.

1. Pheromone Extraction and Identification:

-

Source: Mandibular glands of worker ants.

-

Extraction: Glands are dissected and extracted with a non-polar solvent (e.g., hexane).

-

Analysis: The extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the volatile components. The retention time and mass spectrum of the suspected pheromone are compared to a synthetic standard for confirmation.

2. Behavioral Bioassays:

-

Y-tube Olfactometer: This apparatus is used to test the preference of ants for different odors. A stream of air carrying the synthetic pheromone is introduced into one arm of a Y-shaped tube, while a control (solvent only) is introduced into the other. The number of ants choosing each arm is recorded to determine attraction or repulsion.

-

Arena Bioassays: Ants are placed in a small arena, and a filter paper treated with the synthetic pheromone is introduced. The behavioral responses (e.g., increased movement, antennal searching, aggression) are observed and quantified.

Biosynthesis and Signaling Pathway

The biosynthesis of (S)-4-methyl-3-heptanone has been shown to occur via a polyketide/fatty acid-type metabolic route from three propionate (B1217596) units.[1] The reception of this pheromone occurs in specialized olfactory sensory neurons located in the antennae of the insects. Binding of the pheromone to receptor proteins on the dendritic membrane of these neurons initiates a signal transduction cascade, leading to the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe of the brain, where the information is processed, resulting in the observed behavioral response.

Visualizing Experimental and Logical Frameworks

To facilitate a deeper understanding of the processes involved in pheromone research, the following diagrams, created using the DOT language, illustrate key workflows and pathways.

Caption: Workflow for the identification and validation of an insect pheromone.

Caption: Simplified signaling pathway of an insect pheromone.

Conclusion

References

The Biological Role of 4-Methyl-3-hepten-2-one in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-hepten-2-one is a volatile organic compound that plays a significant role in the chemical communication systems of various insect species. This technical guide provides an in-depth analysis of its biological functions, primarily as an alarm pheromone in ants and a defensive allomone in wasps. The document summarizes key quantitative data on its behavioral effects, details the experimental protocols used for its study, and outlines the current understanding of the underlying signaling pathways. This information is intended to serve as a comprehensive resource for researchers in chemical ecology, neuroethology, and those involved in the development of novel pest management strategies.

Introduction

Semiochemicals are essential for mediating interactions between organisms. Among these, this compound, a ketone, has been identified as a crucial signaling molecule in several insect orders, particularly Hymenoptera. It is a key component of the mandibular gland secretions in many ant and wasp species, where it can elicit rapid and dramatic behavioral responses. Understanding the biological role of this compound, from its biosynthesis to its perception and behavioral output, is fundamental for deciphering the complexities of insect communication and can offer avenues for the development of targeted and environmentally benign pest control methods.

Biological Roles of this compound

Alarm Pheromone in Ants

In numerous ant species, 4-methyl-3-heptanone (B36217) functions as a potent alarm pheromone. Its release, typically from the mandibular glands, alerts nestmates to danger, triggering a suite of behaviors that can include aggression, attraction to the source at low concentrations, and repulsion at higher concentrations.

For instance, in the Texas leaf-cutting ant, Atta texana, 4-methyl-3-heptanone is a major volatile component of the mandibular glands.[1] Behavioral assays have demonstrated a distinct concentration-dependent response. At a concentration of 5.7 x 10⁻¹³ g/cm³, it causes detection and attraction, while a higher concentration of 5.7 x 10⁻¹² g/cm³ triggers an alarm response.[1] Similarly, in the clonal raider ant, Ooceraea biroi, this compound, along with 4-methyl-3-heptanol, constitutes the alarm pheromone.[2] Low concentrations of the blend attract ants, while high concentrations are repellent.[2]

Defensive Allomone in Wasps

In addition to its role as a pheromone, this compound serves as a defensive allomone in certain insects, particularly in mutillid wasps (velvet ants). In species like Dasymutilla occidentalis, it is a major component of the mandibular gland secretion and is believed to function as part of a multi-modal warning system to deter predators.

Quantitative Data on Behavioral Effects

The behavioral responses elicited by this compound are often concentration-dependent. The following tables summarize the quantitative data available from studies on various insect species.

| Insect Species | Glandular Source | Behavioral Response | Effective Concentration | Citation(s) |

| Atta texana (Major workers) | Mandibular Gland | Detection and Attraction | 5.7 x 10⁻¹³ g/cm³ | [1] |

| Alarm | 5.7 x 10⁻¹² g/cm³ | [1] | ||

| Ooceraea biroi | Head | Attraction (low conc.), Repulsion (high conc.) | Not specified | [2] |

| Pogonomyrmex barbatus | Mandibular Gland | Alarm and Aggression | ~2000 ng/individual | [3] |

| Pogonomyrmex rugosus | Mandibular Gland | Alarm and Aggression | ~1000 ng/individual | [3] |

| Pogonomyrmex californicus | Mandibular Gland | Alarm and Aggression | ~1000 ng/individual | [3] |

Experimental Protocols

The identification and characterization of this compound's biological roles have been achieved through a combination of chemical analysis and behavioral and electrophysiological assays.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the volatile compounds present in insect glandular secretions.

Methodology:

-

Sample Collection: Mandibular glands are dissected from individual insects. For volatile collection from live insects, methods like solid-phase microextraction (SPME) can be employed.

-

Extraction: The dissected glands are placed in a vial with a suitable solvent (e.g., hexane (B92381) or dichloromethane) to extract the volatile compounds.

-

GC-MS Analysis: The extract is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph (GC): Separates the individual components of the mixture based on their volatility and interaction with the stationary phase of the column. A typical temperature program might start at a low temperature (e.g., 40-60°C) and gradually increase to a high temperature (e.g., 250-300°C) to elute compounds with different boiling points.

-

Mass Spectrometer (MS): Fragments the eluted compounds and measures the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.

-

-

Identification: The mass spectrum of the unknown compound is compared to a library of known spectra (e.g., NIST library) for identification. The identity is confirmed by comparing the retention time and mass spectrum with that of a synthetic standard of this compound.

Behavioral Assay: Y-Tube Olfactometer

Objective: To assess the behavioral response (attraction or repulsion) of an insect to a specific volatile compound.

Methodology:

-

Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms.

-

Airflow: A constant, purified, and humidified airflow is passed through each arm of the olfactometer.

-

Odor Source: A filter paper treated with a known concentration of this compound in a solvent (e.g., paraffin (B1166041) oil or hexane) is placed in one arm's airflow. A filter paper with the solvent alone is placed in the other arm as a control.

-

Insect Introduction: A single insect is introduced at the base of the central arm.

-

Observation: The insect's movement is observed for a set period (e.g., 5-10 minutes). A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum time.

-

Data Analysis: The number of insects choosing the arm with the test compound versus the control arm is statistically analyzed (e.g., using a Chi-squared test) to determine if there is a significant preference or avoidance.

Electrophysiological Assay: Electroantennography (EAG)

Objective: To measure the overall electrical response of the insect antenna to a volatile stimulus, indicating its detection by olfactory sensory neurons.

Methodology:

-

Antenna Preparation: An antenna is excised from a live, immobilized insect.

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

-

Stimulus Delivery: A continuous stream of purified air is passed over the antenna. A puff of air containing a known concentration of this compound is injected into the airstream.

-

Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the negative deflection corresponds to the magnitude of the antennal response.

-

Dose-Response: By testing a range of concentrations, a dose-response curve can be generated to determine the sensitivity of the antenna to the compound.

Signaling Pathways and Molecular Mechanisms

The perception of this compound, like other volatile compounds in insects, is initiated by its interaction with specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed within sensilla on the antennae.

General Insect Olfactory Signaling Pathway

While the specific receptor for this compound has not yet been definitively identified in any insect species, the general mechanism of olfactory signal transduction is understood to follow one of two main pathways after the odorant molecule binds to an OR. Insect ORs are heterodimers composed of a variable, ligand-binding subunit (OrX) and a highly conserved co-receptor (Orco).

-

Ionotropic Pathway: The binding of the odorant to the OrX subunit is thought to directly gate the Orco ion channel, leading to an influx of cations and depolarization of the OSN. This is considered a rapid signaling mechanism.

-

Metabotropic Pathway: In addition to the ionotropic mechanism, there is evidence for the involvement of G-protein-coupled signaling cascades. In this pathway, the activated OR complex can activate a G-protein, leading to the production of second messengers (e.g., cAMP or IP₃), which in turn can modulate ion channels, leading to a neuronal response. This pathway is generally considered to be slower than the ionotropic pathway.

The depolarization of the OSN generates action potentials that are transmitted to the antennal lobe of the insect brain, where the information is processed in specific glomeruli. This information is then relayed to higher brain centers, ultimately leading to a behavioral response.

References

Olfactory Response to 4-Methyl-3-hepten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory response to the unsaturated aliphatic ketone, 4-Methyl-3-hepten-2-one. While direct research on this specific odorant is limited, this document synthesizes available data on its chemical properties and draws upon broader knowledge of the olfactory perception of structurally related aliphatic ketones. The guide details the general mechanisms of olfactory signal transduction, outlines relevant experimental methodologies, and presents what is known about the structure-activity relationships governing the detection of similar molecules. This information serves as a foundational resource for researchers investigating the encoding of olfactory information and for professionals in the fields of flavor, fragrance, and drug development.

Introduction

The sense of smell, or olfaction, is a critical sensory modality for most species, influencing behaviors from foraging and mating to hazard avoidance. The perception of an odor begins with the interaction of a volatile molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This compound is an unsaturated aliphatic ketone that belongs to a class of compounds known for their diverse and often potent sensory characteristics. Understanding the specific interactions of this molecule with the olfactory system provides insight into the broader principles of chemosensory coding. This guide will explore the molecular, cellular, and potential behavioral aspects of the olfactory response to this compound, leveraging data from direct, albeit limited, sources and from studies of analogous compounds.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of an odorant is fundamental to interpreting its interaction with the olfactory system. The volatility, solubility, and structural characteristics of this compound influence its transport to and interaction with olfactory receptors.

| Property | Value | Source |

| Molecular Formula | C8H14O | --INVALID-LINK--[1] |

| Molecular Weight | 126.20 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (E)-4-methylhept-3-en-2-one | --INVALID-LINK--[1] |

| CAS Number | 22319-25-1 | --INVALID-LINK--[1] |

| Boiling Point (estimated) | 159.93 °C at 760 mm Hg | The Good Scents Company[2] |

| Flash Point (estimated) | 140.00 °F (59.90 °C) | The Good Scents Company[2] |

| Water Solubility (estimated) | 935.8 mg/L at 25 °C | The Good Scents Company[2] |

| logP (o/w) (estimated) | 2.088 | The Good Scents Company[2] |

| Natural Occurrence | Found in nature, including in tomatoes (Solanum lycopersicum) | The Good Scents Company[2], PubChem[3] |

Olfactory Receptors and Signal Transduction

The perception of this compound begins with its interaction with specific olfactory receptors. While the precise receptors for this molecule have not yet been identified, research on related aliphatic ketones provides a framework for understanding this process.

Olfactory Receptor Activation

Olfactory receptors are G-protein coupled receptors (GPCRs) expressed on the surface of olfactory sensory neurons. The binding of an odorant molecule to an OR is thought to induce a conformational change in the receptor, initiating an intracellular signaling cascade. Studies on aliphatic ketones suggest that both the carbon chain length and the position of the carbonyl group are critical determinants of receptor activation.[6] For instance, the mouse olfactory receptor OR912-93 is activated by aliphatic ketones with a carbon chain length of four or more and a carbonyl group preferentially at the C2 or C3 position.[7] It is plausible that one or more ORs with similar structural requirements are responsible for the detection of this compound.

Signal Transduction Pathway

The canonical olfactory signal transduction pathway is initiated by the activation of an olfactory-specific G-protein, Gαolf. This leads to the activation of adenylyl cyclase type III (ACIII), which catalyzes the production of cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the neuronal membrane. This depolarization, if it reaches the threshold, triggers an action potential that is transmitted to the olfactory bulb of the brain.

However, research on structurally similar compounds to this compound, such as 2-heptanone (B89624), has revealed that a single olfactory receptor can trigger distinct signaling pathways in response to different but structurally related ligands.[7] For example, while 2-heptanone primarily utilizes the cAMP pathway, other similar molecules can engage the diacylglycerol (DAG) pathway or a combination of pathways.[7] This suggests a more complex signaling logic than the canonical model, where the specific conformation of the odorant-receptor complex dictates the downstream signaling cascade.

Experimental Protocols

Investigating the olfactory response to a specific odorant like this compound involves a range of experimental techniques, from molecular to behavioral levels. The following are detailed methodologies for key experiments cited in the context of aliphatic ketone olfaction.

Heterologous Expression and Functional Screening of Olfactory Receptors

This in vitro method is used to identify the specific olfactory receptor(s) that respond to an odorant of interest.

Experimental Workflow:

Methodology:

-

Library Construction: A cDNA library of olfactory receptor genes is generated from the olfactory epithelium of the target organism.

-

Vector Ligation: Individual OR genes are subcloned into a mammalian expression vector. Often, the N-terminus of the OR is tagged with a rhodopsin tag to facilitate cell surface expression.

-

Cell Culture and Transfection: A non-olfactory cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is cultured. These cells are then transiently transfected with the expression vector containing the OR gene, along with necessary accessory proteins like Receptor Transporting Protein 1 Short (RTP1S) and a promiscuous G-protein subunit (e.g., Gα15) to couple the receptor to the cell's signaling machinery.

-

Functional Assay:

-

Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence is recorded before the application of this compound. An increase in intracellular calcium upon odorant application, measured as a change in fluorescence, indicates receptor activation.

-

Luminescence Assay: Alternatively, cells can be co-transfected with a reporter gene, such as a luciferase gene under the control of a cyclic AMP response element (CRE). Receptor activation leads to an increase in cAMP, which drives the expression of luciferase, and the resulting luminescence is measured.

-

-

Data Analysis: Dose-response curves are generated by applying a range of odorant concentrations. From these curves, quantitative measures such as the half-maximal effective concentration (EC50) can be calculated to determine the potency of the odorant for a given receptor.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a complex mixture that are responsible for its aroma.

Methodology:

-

Sample Preparation: A volatile extract of a substance known to contain this compound (e.g., tomato headspace) is prepared.

-

Gas Chromatography: The extract is injected into a gas chromatograph, which separates the volatile compounds based on their boiling points and chemical properties.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a chemical detector, such as a mass spectrometer (MS) for compound identification. The other stream is directed to a sniffing port.

-

Olfactometry: A trained human panelist sniffs the effluent from the sniffing port and records the time, duration, and a description of any perceived odors.

-

Data Correlation: The retention times of the perceived odors are correlated with the peaks detected by the MS to identify the aroma-active compounds. This would confirm the specific odor character of this compound in the context of a natural product.

Behavioral Assays

Behavioral assays are used to determine the physiological response of an organism to an odorant, such as attraction or repulsion.

Methodology (Example: Two-Choice Olfactometer for Insects):

-

Apparatus: A Y-shaped or T-shaped tube (olfactometer) is used. A controlled, purified airstream is passed through each arm of the olfactometer.

-

Odorant Delivery: One airstream is passed over a source of this compound (e.g., a filter paper impregnated with a known concentration of the compound in a solvent), while the other airstream passes over a solvent-only control.

-

Behavioral Observation: An insect is released at the base of the olfactometer. The amount of time the insect spends in each arm and the first arm it chooses are recorded.

-

Data Analysis: Statistical analysis (e.g., chi-squared test) is used to determine if there is a significant preference for the arm containing the odorant, indicating attraction, or a significant avoidance, indicating repulsion.

Structure-Activity Relationships of Aliphatic Ketones

While specific data for this compound is lacking, studies on homologous series of aliphatic ketones have revealed several structure-activity relationships that likely apply.

-

Carbon Chain Length: Olfactory detection thresholds for aliphatic 2-ketones in mice show a U-shaped relationship with carbon chain length, with the lowest thresholds (highest sensitivity) observed for 2-octanone.[8] This suggests that there is an optimal chain length for interaction with the relevant olfactory receptors.

-

Position of the Carbonyl Group: The position of the carbonyl group along the carbon chain also influences olfactory perception. However, studies in mice did not find a significant correlation between detection thresholds and the position of the carbonyl group on a C7 backbone.[8]

-

Unsaturation: The presence of a double bond, as in this compound, introduces rigidity to the molecule and can significantly alter its odor profile compared to its saturated analogue, 4-methyl-3-heptanone. Unsaturated ketones are often described as having fruity and floral notes.

Conclusion

The olfactory response to this compound is an area that warrants further investigation. Based on its chemical structure and the broader understanding of aliphatic ketone olfaction, it is likely perceived through the activation of a specific subset of olfactory receptors that are sensitive to its carbon chain length, the position of its carbonyl group, and the presence of a double bond. The resulting perception is likely characterized by fruity and green notes. The experimental protocols outlined in this guide provide a roadmap for future research to identify the specific receptors and signaling pathways involved in the detection of this and other important flavor and fragrance compounds. Such research will not only enhance our understanding of the fundamental principles of olfaction but also have practical applications in the food, fragrance, and pharmaceutical industries.

References

- 1. This compound | C8H14O | CID 5363707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 22319-25-1 [thegoodscentscompany.com]

- 3. 4-Methylhept-3-en-2-one | C8H14O | CID 31139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl heptenone 110-93-0 [thegoodscentscompany.com]

- 5. methyl heptenone, 110-93-0 [thegoodscentscompany.com]

- 6. Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three structurally similar odorants trigger distinct signaling pathways in a mouse olfactory neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Olfactory Sensitivity and Odor Structure–Activity Relationships for Aliphatic Ketones in CD-1 Mice [diva-portal.org]

Methodological & Application

Application Note: Synthesis of 4-Methyl-3-hepten-2-one via Crossed Aldol Condensation

Introduction

4-Methyl-3-hepten-2-one is an α,β-unsaturated ketone that serves as a valuable intermediate in organic synthesis. The aldol (B89426) condensation provides a powerful and fundamental carbon-carbon bond-forming reaction to construct this molecule.[1][2][3] This application note details a protocol for the synthesis of this compound through a base-catalyzed crossed aldol condensation between 2-butanone (B6335102) and propionaldehyde (B47417). In this reaction, the enolate of 2-butanone acts as the nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde.[1][4][5] The initial β-hydroxy ketone adduct readily undergoes dehydration upon heating or under the basic reaction conditions to yield the final conjugated enone product.[2][6]

Reaction Scheme

The overall reaction involves the formation of an enolate from 2-butanone, which then attacks propionaldehyde. The resulting aldol addition product is subsequently dehydrated to form the final α,β-unsaturated ketone.

Caption: Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Parameters

The following table summarizes the typical quantitative data for the synthesis. To minimize the self-condensation of propionaldehyde, the aldehyde is added slowly to the mixture of the ketone and the base.[1]

| Parameter | Value | Notes |

| Reactants | ||

| 2-Butanone | 1.2 molar equivalents | Acts as the enolate precursor. A slight excess can be used. |

| Propionaldehyde | 1.0 molar equivalent | The limiting reagent. |

| Catalyst | ||

| Sodium Hydroxide (B78521) (NaOH) | 10-20% aqueous solution (catalytic) | A common and effective base catalyst for aldol condensations.[7] |

| Reaction Conditions | ||

| Addition Temperature | 0 - 5 °C | Low temperature minimizes side reactions during aldehyde addition.[7] |

| Reaction Temperature | Room Temperature (approx. 20-25 °C) | Stirred at RT after addition is complete. |

| Reaction Time | 12 - 24 hours | Reaction progress can be monitored by TLC or GC. |

| Yield & Purification | ||

| Expected Crude Yield | 60 - 75% | Yield can vary based on reaction control and workup efficiency. |

| Purification Method | Fractional Distillation | Effective for separating the product from reactants and byproducts.[7] |

Detailed Experimental Protocol